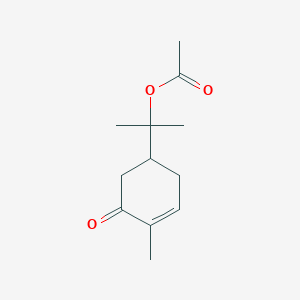
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is a chemical compound with the molecular formula C15H27NO5. It is a derivative of cyclopentanone and is characterized by the presence of a nitropropyl group and two methoxy groups attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the nitropropyl and methoxy groups. One common method involves the nitration of cyclopentanone followed by alkylation with 3,3-dimethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-ethylcyclopentan-1-one
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-methylcyclopentan-1-one
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-butylcyclopentan-1-one
Uniqueness
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
89706-91-2 |
|---|---|
Fórmula molecular |
C15H27NO5 |
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
3-(3,3-dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one |
InChI |
InChI=1S/C15H27NO5/c1-4-5-6-7-12-11(8-9-14(12)17)13(16(18)19)10-15(20-2)21-3/h11-13,15H,4-10H2,1-3H3 |
Clave InChI |
JOGGLIKPQMTCGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(CCC1=O)C(CC(OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)



![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)



![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
